molecular formula C14H12F2N6 B1456754 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile CAS No. 1311279-71-6

4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile

Cat. No.: B1456754
CAS No.: 1311279-71-6
M. Wt: 302.28 g/mol
InChI Key: KJAODYSRWNHSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12F2N6 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of certain oncogenes, thereby inhibiting cancer cell proliferation . Additionally, it can induce apoptosis in specific cell types by activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, resulting in changes in gene expression. Furthermore, it may interact with DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity . Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences apoptotic pathways .

Properties

IUPAC Name

4-(3,5-difluoroanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6/c15-9-5-10(16)7-11(6-9)18-13-19-12(8-17)20-14(21-13)22-3-1-2-4-22/h5-7H,1-4H2,(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAODYSRWNHSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.